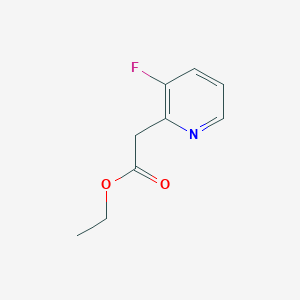

Ethyl (3-fluoro-2-pyridyl)acetate

Description

BenchChem offers high-quality Ethyl (3-fluoro-2-pyridyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (3-fluoro-2-pyridyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H10FNO2 |

|---|---|

Molecular Weight |

183.18 g/mol |

IUPAC Name |

ethyl 2-(3-fluoropyridin-2-yl)acetate |

InChI |

InChI=1S/C9H10FNO2/c1-2-13-9(12)6-8-7(10)4-3-5-11-8/h3-5H,2,6H2,1H3 |

InChI Key |

WIAZRRXJOHSFTI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=C(C=CC=N1)F |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of Ethyl (3-fluoro-2-pyridyl)acetate

The following is an in-depth technical guide on the chemical structure, synthesis, and applications of Ethyl (3-fluoro-2-pyridyl)acetate, designed for researchers and drug development professionals.

CAS Registry Number: 940933-40-4 Role: Fluorinated Heterocyclic Building Block for Medicinal Chemistry[1]

Executive Summary

Ethyl (3-fluoro-2-pyridyl)acetate is a specialized fluorinated pyridine derivative used primarily as an intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs).[1][2] Its structural core—a pyridine ring substituted with a fluorine atom at the C3 position and an acetate moiety at the C2 position—offers unique electronic and steric properties. The fluorine atom serves as a bioisostere for hydrogen or a hydroxyl group while blocking metabolic oxidation at the vulnerable C3 position. This compound is a critical precursor in the development of Adenosine Receptor Antagonists and Kinetic Stabilizers for Immunoglobulin Light Chains , making it a high-value scaffold in oncology and immunology research.[1]

Chemical Identity & Structural Analysis[1][3][4][5]

Nomenclature and Identifiers[1][5]

-

IUPAC Name: Ethyl 2-(3-fluoropyridin-2-yl)acetate[1]

-

Common Names: Ethyl (3-fluoro-2-pyridyl)acetate; (3-Fluoro-pyridin-2-yl)-acetic acid ethyl ester[1]

-

MDL Number: MFCD22552586[3]

-

Molecular Formula: C

H -

SMILES: CCOC(=O)CC1=C(F)C=CC=N1

Structural Properties

The molecule features a 2,3-disubstituted pyridine ring .[1]

-

Electronic Effect: The fluorine atom at C3 is highly electronegative (

), exerting a strong inductive electron-withdrawing effect (-I) on the pyridine ring and the adjacent methylene group.[1] This increases the acidity of the -

Steric Influence: The Van der Waals radius of fluorine (1.47 Å) is only slightly larger than hydrogen (1.20 Å), allowing it to mimic hydrogen sterically while dramatically altering electronic distribution (bioisosterism).

-

Conformation: The proximity of the fluorine to the acetate side chain can induce specific conformational preferences due to dipole-dipole interactions, potentially influencing binding affinity in protein active sites.[1]

Physicochemical Properties[8][9][10][11][12][13]

| Property | Value / Description | Note |

| Molecular Weight | 183.18 g/mol | |

| Physical State | Liquid or Low-melting Solid | Typically an oil at RT |

| Boiling Point | ~245°C (Predicted) | ~100-110°C @ 1-2 mmHg |

| Density | 1.18 ± 0.06 g/cm³ | Predicted based on structure |

| LogP | 1.45 | Lipophilic, suitable for CNS penetration |

| pKa (Conjugate Acid) | ~0.5 (Pyridine N) | Fluorine reduces basicity of N |

| Solubility | Soluble in DCM, EtOAc, DMSO | Sparingly soluble in water |

Synthetic Pathways

The synthesis of Ethyl (3-fluoro-2-pyridyl)acetate is non-trivial due to the deactivated nature of the pyridine ring.[1] The most robust industrial route involves a nucleophilic aromatic substitution (S

Primary Route: Malonate Displacement

This protocol utilizes the high acidity of diethyl malonate to displace a leaving group (typically Bromine) at the C2 position of the pyridine ring.

Step 1: Coupling

-

Reagents: 2-Bromo-3-fluoropyridine, Diethyl malonate, Cs

CO -

Solvent: 1,4-Dioxane or Toluene.[1]

-

Mechanism: Copper-catalyzed cross-coupling (Ullmann-type) or S

Ar if the ring is sufficiently activated.[1] The 3-fluoro group activates the C2 position for nucleophilic attack.[1] -

Intermediate: Diethyl 2-(3-fluoropyridin-2-yl)malonate.[1]

Step 2: Decarboxylation (Krapcho Conditions)

-

Reagents: NaCl or LiCl, Water (1 eq), DMSO.

-

Conditions: Heat to 130-150°C.[1]

-

Mechanism: The halide ion attacks the ethyl group of one ester, generating the carboxylate, which spontaneously decarboxylates to form the mono-ester.

Visualization of Synthesis Workflow

Caption: Two-step synthesis via copper-catalyzed malonate coupling followed by Krapcho decarboxylation.

Reactivity Profile & Applications

The versatility of Ethyl (3-fluoro-2-pyridyl)acetate lies in its bifunctional nature: the reactive ester group and the modifiable pyridine ring.[1]

Key Chemical Transformations[1]

-

Hydrazide Formation: Reaction with hydrazine hydrate yields 2-(3-fluoropyridin-2-yl)acetohydrazide , a key intermediate for forming 1,2,4-triazole rings found in adenosine receptor antagonists.[1]

-

Alpha-Alkylation: The methylene group (

-CH -

Reduction: The ester can be reduced to the alcohol (2-(3-fluoropyridin-2-yl)ethanol ) using LiAlH

or NaBH

Medicinal Chemistry Applications[1][3][12][13][14][15]

-

Adenosine Receptor Antagonists (A2a/A2b): The 3-fluoro-2-pyridyl motif is critical in designing antagonists for cancer immunotherapy.[1] The fluorine atom blocks metabolic oxidation (CYP450) at the C3 position, extending the half-life of the drug.

-

Amyloid Stabilizers: Derivatives of this scaffold have been identified as kinetic stabilizers for immunoglobulin light chains, preventing the misfolding associated with AL amyloidosis.

Reactivity Pathway Diagram[1]

Caption: Divergent synthesis pathways from the ethyl ester core.

Handling and Safety

-

Hazard Classification: Irritant (Skin, Eye, Respiratory).

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The ester is susceptible to hydrolysis if exposed to moisture over long periods.[1]

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and use within a fume hood to avoid inhalation of vapors.

References

-

Accela ChemBio. (n.d.). Ethyl (3-Fluoro-2-pyridyl)acetate Product Data. Retrieved from

-

Zhuting, N., et al. (2021). Triazole compounds as adenosine receptor antagonists. World Intellectual Property Organization Patent WO2021156439A1.[1] Retrieved from

-

Kelly, J. W., et al. (2024). Discovery of Potent and Selective Pyridone-Based Small Molecule Kinetic Stabilizers of Amyloidogenic Immunoglobulin Light Chains. Journal of Medicinal Chemistry. Retrieved from

-

Alchimica. (n.d.). Product Catalog: CAS 940933-40-4.[1][2][3][4] Retrieved from

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. CAS/ID No. 940933-40-4 | Alchimica [shop.alchimica.cz]

- 3. SY267155,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 1349717-04-9,3-Bromo-2-chloro-4-fluoropyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. WO2021156439A1 - Triazole compounds as adenosine receptor antagonists - Google Patents [patents.google.com]

- 6. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]

- 7. Preparation method of 2-methyl-3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

An In-Depth Technical Guide to the Physicochemical Characteristics of 3-Fluoro-2-Pyridylacetate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of the physicochemical characteristics of 3-fluoro-2-pyridylacetate derivatives, a class of compounds with significant potential in drug discovery. By placing a fluorine atom at the 3-position and an acetate group at the 2-position of the pyridine ring, a unique interplay of electronic and steric effects is established, profoundly influencing the molecule's properties. This document, intended for researchers, scientists, and drug development professionals, delves into the synthesis, spectroscopic profile, structural features, and key physicochemical parameters of these derivatives. It aims to provide not just data, but a deeper understanding of the causal relationships between structure and function, empowering more rational design of novel therapeutic agents.

Introduction: The Strategic Advantage of Fluorine in Pyridine Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a vast array of approved drugs.[1] Its nitrogen atom provides a key site for hydrogen bonding and salt formation, influencing solubility and receptor interactions. The introduction of a fluorine atom, particularly on an aromatic ring, can dramatically alter a molecule's physicochemical properties in a predictable manner.[2][3] The high electronegativity of fluorine can modulate the pKa of nearby functional groups, enhance metabolic stability by blocking sites of oxidative metabolism, and influence binding affinity through unique electronic interactions.[4]

The 3-fluoro-2-pyridylacetate scaffold combines these features, positioning the strongly electron-withdrawing fluorine atom adjacent to the ester functionality. This specific arrangement is expected to significantly impact the electronic distribution within the pyridine ring, influencing its reactivity, basicity, and the chemical behavior of the acetate side chain. Understanding these nuanced effects is critical for harnessing the full potential of this chemical class in drug design.

Synthesis of 3-Fluoro-2-Pyridylacetate Derivatives

A robust and scalable synthetic route is paramount for the exploration of any chemical scaffold. For 3-fluoro-2-pyridylacetate derivatives, a common and effective strategy involves the esterification of the corresponding carboxylic acid, 3-fluoropyridine-2-carboxylic acid.

A plausible synthetic pathway can be adapted from known procedures for similar fluorinated pyridine compounds. One such approach is the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as a nitro-substituted pyridine, with a fluoride source.[5]

Diagram of a potential synthetic workflow:

Sources

- 1. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]

- 3. 3-Pyridylacetic-Based Lanthanide Complexes Exhibiting Magnetic Entropy Changes, Single-Molecule Magnet, and Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

Literature review of 3-fluoropyridine derivatives in medicinal chemistry

Executive Summary

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone strategy in modern medicinal chemistry, often described as the "fluorine effect."[1][2] Among these, 3-fluoropyridine derivatives occupy a critical niche.[2][3][4][5][6] Unlike their 2- or 4-substituted counterparts, 3-fluoropyridines offer a unique balance of electronic modulation without introducing excessive steric bulk or susceptibility to nucleophilic aromatic substitution (

The "Fluorine Effect" on Pyridine Scaffolds[2][7]

Electronic Modulation and Basicity (pKa)

The pyridine nitrogen lone pair is the primary driver of the ring's basicity and hydrogen-bond acceptor (HBA) capability.[2][4][6][7] Substituting hydrogen with fluorine at the 3-position (meta to nitrogen) exerts a powerful inductive electron-withdrawing effect (-I) without the resonance donation (+R) seen in para-substitution.[2][3][4][5][6][7]

-

pKa Shift: The pKa of unsubstituted pyridine is approximately 5.2 .[2] Introduction of a fluorine at the 3-position dramatically lowers the pKa to ~2.97 .[2]

-

Medicinal Consequence: This reduction in basicity is strategic.[2][5] It reduces the percentage of ionized drug at physiological pH (7.4), thereby improving membrane permeability (logD).[2][4][6][7] Furthermore, it can mitigate off-target liabilities, such as hERG channel inhibition, which often correlates with high basicity.[2][3][4][6]

Metabolic Stability

The C3 position of pyridine is electronically enriched and a common "soft spot" for oxidative metabolism by Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4).[2][7]

-

Metabolic Blocking: The C-F bond is metabolically inert (bond energy ~116 kcal/mol).[2][7] Placing fluorine at C3 blocks the formation of the pyridine N-oxide or C-hydroxylation, significantly extending the terminal half-life (

) of the parent compound.[2][3][4][5][6]

Physicochemical Data Summary

| Property | Pyridine | 3-Fluoropyridine | medicinal Impact |

| pKa (Conjugate Acid) | 5.23 | 2.97 | Reduced basicity improves permeability; lowers hERG risk.[2][3][4][5][6] |

| LogP (Lipophilicity) | 0.65 | ~0.84 | Slight increase; modulates hydrophobic binding interactions.[2][5][6][7] |

| C-X Bond Length | 1.09 Å (C-H) | 1.35 Å (C-F) | Minimal steric perturbation (Bioisostere of H).[2][4][6][7] |

| Metabolic Liability | High (N-oxidation) | Low | Blocks oxidative clearance at C3.[2][3][4][5][6] |

Synthetic Methodologies

Accessing 3-fluoropyridines has historically been challenging due to the deactivated nature of the pyridine ring toward electrophilic aromatic substitution (

Traditional: The Balz-Schiemann Reaction[2][3][4][5][6]

-

Mechanism: Diazotization of 3-aminopyridine followed by thermal decomposition of the diazonium tetrafluoroborate salt.[2][5]

-

Limitations: High safety risk (explosion hazard), harsh conditions, and poor tolerance of functional groups.[2][4][7]

Modern: Photoredox Coupling (Ir-Catalyzed)

A breakthrough approach involves the visible-light-mediated coupling of

-

Catalyst:

-

Mechanism: The reaction proceeds via a radical pathway where the difluoroiodoketone is reduced to a radical species, which couples with the silyl enol ether.[2] Subsequent condensation with ammonium acetate forms the pyridine ring.[2]

-

Advantage: Mild conditions (room temperature), high functional group tolerance, and avoids hazardous diazonium intermediates.[2][4][6][7]

Rh(III)-Catalyzed C-H Functionalization[3][4][5][6][7]

-

Mechanism: Rhodium(III)-catalyzed coupling of

-fluoro- -

Regioselectivity: Provides single regioisomers of 3-fluoropyridines, controlled by the directing group on the oxime.[2]

Case Study: Lemborexant (Dayvigo)[3][4][6][7][9][10]

Lemborexant is a dual orexin receptor antagonist (DORA) approved for the treatment of insomnia.[2][7] Its structure features a 5-fluoropyridin-2-yl amine moiety.[2][3][4][5][6][9] Note that a 5-fluoro substitution relative to the nitrogen is electronically equivalent to the 3-fluoro position (meta).[2][3][4][5][6]

-

Role of 3-Fluoropyridine Moiety:

-

Metabolic Protection: The fluorine atom blocks the metabolically labile 5-position (equivalent to C3), preventing rapid clearance.[2][4]

-

Conformational Control: The fluorine introduces a dipole that influences the conformation of the amide linkage, optimizing binding within the orexin receptor pocket.[2]

-

Binding Affinity: The electron-deficient pyridine ring engages in

stacking interactions with aromatic residues in the receptor active site.[2][5]

-

Experimental Protocol: Photoredox Synthesis of 3-Fluoropyridine Derivative

Objective: Synthesis of 3-fluoro-2,6-diphenylpyridine via Ir-catalyzed photoredox coupling.

Reagents:

-

-difluoro-

-

Silyl enol ether (acetophenone derived) (2.0 equiv)[3][4][5][6][7]

- (1.0 mol%)[2][3][4][5][6][7]

- -Diisopropylethylamine (DIPEA) (2.0 equiv)[2][3][4][5][6][7]

-

Ammonium Acetate (

)[3][4][5][6][7]

Step-by-Step Protocol:

-

Reaction Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the

-difluoro- -

Degassing: Dissolve components in anhydrous MeCN (5 mL). Degas the solution by sparging with argon for 15 minutes to remove oxygen (quencher of the excited Ir state).[2][7]

-

Irradiation: Add DIPEA (1.0 mmol). Seal the tube and irradiate with blue LEDs (450 nm, ~5W) at room temperature for 12–18 hours.[2][4][7] Monitor consumption of the iodoketone by TLC.[2]

-

Cyclization: Upon completion of the coupling, add solid

(5.0 mmol) and acetic acid (2 mL) directly to the reaction mixture. Heat to 100°C for 2 hours to effect cyclization.[2][5] -

Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated

(2 x 15 mL) and brine. Dry the organic layer over -

Purification: Concentrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the 3-fluoropyridine product.

Validation:

-

19F NMR: Look for a singlet/doublet around -127 ppm (characteristic of 3-F-Py).[2][3][4][5][6]

-

MS (ESI): Confirm [M+H]+ peak.

Visualizations

Diagram 1: SAR Logic & The Fluorine Effect

This decision tree illustrates why a medicinal chemist would select a 3-fluoropyridine scaffold during lead optimization.

Caption: SAR decision tree demonstrating the strategic implementation of 3-fluoropyridine to solve common lead optimization hurdles.

Diagram 2: Synthetic Pathways

Comparison of the traditional Balz-Schiemann route versus the modern Photoredox approach.[2][5]

Caption: Comparison of synthetic routes: The hazardous traditional method vs. the mild, modular photoredox approach.

References

-

Reaction Mechanism & Synthesis: "Synthesis of 3-Fluoropyridines via Photoredox-Medi

-Difluoro- -

Medicinal Chemistry (Lemborexant): "Discovery of Lemborexant (E2006): A Potent and Efficacious Oral Orexin Receptor Antagonist."[2][6][7][10] Journal of Medicinal Chemistry, 2015.[2][10] Link[3][4][5][6][7]

-

Metabolic Stability & Fluorine Effect: "Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2008.[2] Link[3][4][5][6][7]

-

pKa Data: "Physicochemical Properties of Fluorinated Pyridines." Chemical Reviews, 2008.[2] Link[3][4][5][6][7]

-

Clinical Drug Data (Lemborexant): "Lemborexant Monograph." Drugs.com.[2][5][9][11] Link

Sources

- 1. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]

- 2. Lasmiditan - Wikipedia [en.wikipedia.org]

- 3. Vorapaxar | C29H33FN2O4 | CID 10077130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pralsetinib - Wikipedia [en.wikipedia.org]

- 5. Pralsetinib | C27H32FN9O2 | CID 129073603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - Pralsetinib (C27H32FN9O2) [pubchemlite.lcsb.uni.lu]

- 7. WO2021145373A1 - Drug substance of lemborexant and medicinal composition comprising same - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. drugs.com [drugs.com]

- 10. medkoo.com [medkoo.com]

- 11. drugs.com [drugs.com]

Technical Guide: Thermodynamic Stability of Ethyl (3-fluoro-2-pyridyl)acetate

The following technical guide details the thermodynamic stability profile of Ethyl (3-fluoro-2-pyridyl)acetate , structured for researchers and drug development professionals.

Executive Summary

Ethyl (3-fluoro-2-pyridyl)acetate represents a specialized class of heterocyclic building blocks where thermodynamic stability is governed by two competing forces: the hydrolytic susceptibility of the ester moiety and the propensity of the parent acid to undergo spontaneous decarboxylation.

While the ethyl ester form exhibits moderate kinetic stability under anhydrous storage conditions, it is thermodynamically poised for degradation. The presence of the 3-fluoro substituent introduces a unique electronic bias—enhancing the electrophilicity of the carbonyl carbon (accelerating hydrolysis) while simultaneously altering the pKa of the pyridine nitrogen.

Critical Stability Directive: The degradation pathway is sequential. The ester must first hydrolyze to the free acid (3-fluoro-2-pyridylacetic acid), which then acts as a transient intermediate before rapidly decarboxylating to 3-fluoro-2-methylpyridine . Therefore, moisture control is the single most critical factor in maintaining thermodynamic integrity.

Molecular Architecture & Electronic Properties

To understand the stability profile, we must analyze the structural causality.

| Feature | Electronic Effect | Thermodynamic Impact |

| 2-Pyridyl Motif | Electron-deficient ring (π-deficient). | Acts as an electron sink. The Nitrogen lone pair can facilitate zwitterion formation, catalyzing decarboxylation in the free acid form. |

| Ethyl Ester | Standard carboxylate protection. | Provides kinetic barrier to decarboxylation. Stability is defined by the activation energy ( |

| 3-Fluoro Group | Strong Inductive Withdrawal (-I). | Destabilizing: Pulls electron density from the carbonyl, making it more susceptible to nucleophilic attack ( |

The "Ortho" Effect

The 3-fluoro substituent is sterically adjacent to the acetate side chain (Position 2). While fluorine is small (Van der Waals radius ~1.47 Å), its proximity creates a "field effect" that destabilizes the ground state of the ester, effectively raising the Gibbs free energy (

Thermodynamic Degradation Pathways

The degradation of Ethyl (3-fluoro-2-pyridyl)acetate follows a specific cascade. The ester itself does not decarboxylate; it must first cross the energy barrier of hydrolysis.

Primary Pathway: Hydrolysis-Driven Decarboxylation

This is the dominant failure mode.

-

Hydrolysis (Rate Limiting Step): Water attacks the ester carbonyl. This reaction is catalyzed by acids (protonation of carbonyl oxygen) or bases (direct nucleophilic attack). The 3-F group accelerates this step via inductive withdrawal.

-

Decarboxylation (Thermodynamic Sink): Once the free acid is formed, it exists in equilibrium with a zwitterionic tautomer (Pyridine-

-H ...

Secondary Pathway: Oxidative N-Oxide Formation

While less thermodynamically favorable than hydrolysis, the pyridine nitrogen is susceptible to oxidation by peracids or peroxides, forming the N-oxide. The 3-fluoro group reduces the nucleophilicity of the nitrogen, offering partial protection against this pathway compared to unsubstituted pyridine esters.

Mechanism Visualization

The following diagram illustrates the sequential degradation cascade.

Caption: Sequential degradation mechanism showing hydrolysis as the gateway to irreversible decarboxylation.

Experimental Assessment Protocols

To validate the stability of this compound, researchers should employ a "Stress-Test" approach rather than passive observation. The following protocols are self-validating systems designed to identify the kinetics of degradation.

Forced Degradation Workflow

This protocol differentiates between hydrolytic instability and oxidative instability.

Equipment: HPLC-UV/MS (C18 Column, Gradient MeCN/H2O + 0.1% Formic Acid). Detection: 254 nm (Pyridine ring absorption).

| Stress Condition | Reagents | Duration/Temp | Expected Outcome | Mechanistic Insight |

| Acid Hydrolysis | 0.1 N HCl | 24h @ 60°C | Loss of Ester -> Appearance of Picoline | Simulates stomach acid or acidic workup stability. |

| Base Hydrolysis | 0.1 N NaOH | 4h @ RT | Rapid disappearance of Ester | Esters with e-withdrawing groups (3-F) hydrolyze very fast in base. |

| Oxidation | 3% | 24h @ RT | Formation of N-Oxide (+16 mass units) | Tests susceptibility of the Nitrogen lone pair. |

| Thermal | Neat (Solid/Liq) | 7 days @ 60°C | Minimal degradation (if dry) | Validates intrinsic thermodynamic stability vs. moisture-mediated stability. |

Kinetic Profiling Workflow

Use this logical flow to determine the shelf-life (

Caption: Kinetic profiling workflow to determine pH-dependent hydrolysis rates.

Storage & Handling Strategies

Based on the thermodynamic profile, the following handling procedures are mandatory to prevent the "Hydrolysis-Decarboxylation" cascade.

-

Moisture Exclusion: The compound must be stored under an inert atmosphere (Argon or Nitrogen). Even atmospheric humidity can initiate hydrolysis over months.

-

Temperature Control: Store at -20°C . While the ester is thermally stable at room temperature in the absence of water, lower temperatures kinetically inhibit the hydrolysis reaction if trace moisture is present.

-

Acid Avoidance: Do not expose to protic acids during workup unless immediate downstream reaction is planned. If the free acid is required, generate it in situ at low temperature (0°C) and use immediately.

-

Solvent Choice: Avoid protic solvents (MeOH, EtOH) for long-term storage to prevent transesterification, although this is a neutral energy exchange. Preferred solvents for stock solutions are DMSO or Anhydrous Acetonitrile .

References

-

Dyson, P., & Hammick, D. L. (1937).[1] Experiments on the mechanism of decarboxylation.[1][2][3] Part I. Decomposition of quinaldinic and isoquinaldinic acids in the presence of compounds containing carbonyl groups. Journal of the Chemical Society.[1] Link

-

Organic Syntheses. (1973). Ethyl 2-Pyridylacetate.[4][5][6][7][8] Organic Syntheses, Coll.[5] Vol. 5, p.550; Vol. 41, p.33. Link

- Sterba, V. (1978). Kinetics and Mechanism of Hydrolysis of Esters.

-

Katritzky, A. R., et al. (2010). Decarboxylation of Heteroaryl Acetic Acids.[2] Chemical Reviews. (General reference for heterocyclic decarboxylation mechanisms).

-

EvitaChem. (n.d.). Ethyl (3-fluoro-2-pyridyl)acetate Product Data. (Specific compound identification). Link

Sources

- 1. Hammick reaction - Wikipedia [en.wikipedia.org]

- 2. The decarboxylation of some heterocyclic acetic acids. Part II. Direct and indirect evidence for the zwitterionic mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl 2-pyridylacetate | C9H11NO2 | CID 75960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. ethyl 2-pyridyl acetate, 2739-98-2 [thegoodscentscompany.com]

- 7. Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties [mdpi.com]

- 8. WO2018178039A1 - Crystalline forms of ethyl[3-[2-chloro-4-fluoro-5-(1-methyl-6-trifluoromethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-3-yl)phenoxy]-2-pyridyloxy]acetate - Google Patents [patents.google.com]

Methodological & Application

Reduction of Ethyl (3-fluoro-2-pyridyl)acetate to 2-(3-fluoro-2-pyridyl)ethanol

Executive Summary

This application note details the optimized protocol for the reduction of Ethyl (3-fluoro-2-pyridyl)acetate (Compound 1 ) to 2-(3-fluoro-2-pyridyl)ethanol (Compound 2 ). This transformation is a critical step in the synthesis of fluorinated pyridine scaffolds, which are increasingly prevalent in medicinal chemistry due to the metabolic stability and lipophilicity modulation provided by the fluorine substituent.

While ester reductions are standard, the presence of the 3-fluoro-2-pyridyl moiety introduces specific electronic and steric challenges. The electron-withdrawing fluorine atom adjacent to the pyridine nitrogen reduces the basicity of the ring but increases the electrophilicity of the ester carbonyl. This guide presents two validated methodologies:

-

Method A (Standard): Lithium Aluminum Hydride (LiAlH

) reduction for rapid, high-yielding discovery-scale synthesis. -

Method B (Alternative): Sodium Borohydride (NaBH

) activated with Calcium Chloride (CaCl

Mechanistic Context & Retrosynthetic Analysis

The reduction of 1 to 2 requires the delivery of two hydride equivalents to the ester carbonyl.[1]

-

Substrate Analysis:

-

3-Fluoro Substituent: The inductive effect (

) of the fluorine atom at the 3-position pulls electron density from the pyridine ring and the adjacent C-2 position. This makes the ester carbonyl carbon more electrophilic than in non-fluorinated analogues, generally accelerating the rate of hydride attack. -

Pyridine Nitrogen: The lone pair on the nitrogen is susceptible to coordination with Lewis acids (e.g., AlH

, BH

-

-

Pathway:

Experimental Protocols

Method A: Lithium Aluminum Hydride (LiAlH ) Reduction

Best for: Small to medium scale (100 mg – 10 g), high throughput, and rapid turnover.

Reagents:

-

Ethyl (3-fluoro-2-pyridyl)acetate (1.0 equiv)

-

LiAlH

(2.4 M in THF or solid, 1.2 – 1.5 equiv) -

Anhydrous Tetrahydrofuran (THF)

-

Workup: Water, 15% NaOH, Diethyl Ether or EtOAc.

Step-by-Step Protocol:

-

Preparation: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Cool to room temperature under N

flow. -

Solvent Charge: Add anhydrous THF (concentration ~0.2 M relative to substrate).

-

Catalyst Addition: Cool the THF to 0 °C (ice bath). Carefully add LiAlH

(1.2 equiv). Note: If using solid LAH, add in small portions to avoid clumping. -

Substrate Addition: Dissolve Ethyl (3-fluoro-2-pyridyl)acetate in a minimal volume of anhydrous THF. Add this solution dropwise to the LiAlH

suspension over 15–20 minutes.-

Observation: Gas evolution (H

) will occur. Ensure venting is adequate.[2]

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1–2 hours.

-

Monitoring: Check TLC (EtOAc/Hexane 1:1) or LCMS. The intermediate aldehyde is rarely observed due to rapid second reduction.

-

-

Fieser Quench (Critical): Cool the reaction mixture back to 0 °C. For every x grams of LiAlH

used, add sequentially:-

x mL Water (add very slowly, dropwise).

-

x mL 15% NaOH solution.

-

3x mL Water.

-

-

Workup: Warm to room temperature and stir for 15 minutes until a white, granular precipitate forms (lithium aluminate salts). Add MgSO

to dry the solution directly. -

Isolation: Filter the mixture through a pad of Celite to remove the salts. Rinse the cake with THF or EtOAc. Concentrate the filtrate in vacuo to yield the crude alcohol.

Yield Expectation: 85–95% Purity: Usually sufficient for next steps; purify via flash chromatography if necessary.

Method B: NaBH / CaCl Reduction

Best for: Larger scale (>10 g), safety-constrained environments, or when avoiding aluminum salts is required.

Mechanism: NaBH

Reagents:

-

Ethyl (3-fluoro-2-pyridyl)acetate (1.0 equiv)

-

NaBH

(2.5 equiv) -

CaCl

(anhydrous, 1.5 equiv) -

Solvent: THF:Ethanol (2:1 ratio)

Step-by-Step Protocol:

-

Dissolution: In a RBF, dissolve the ester (1.0 equiv) in THF:EtOH (2:1, 0.25 M).

-

Activator Addition: Add anhydrous CaCl

(1.5 equiv) and stir for 10 minutes. The solution may become slightly cloudy. -

Reductant Addition: Add NaBH

(2.5 equiv) in portions at 0 °C. -

Reaction: Warm to room temperature and stir. Monitor by TLC. If reaction is sluggish, heat to 50 °C for 2–4 hours.

-

Quench: Cool to 0 °C. Carefully add 1M citric acid or saturated NH

Cl solution to quench excess borohydride. -

Extraction: Remove volatiles (THF/EtOH) under reduced pressure. Extract the aqueous residue with EtOAc (3x).[2][3]

-

Drying: Wash combined organics with brine, dry over Na

SO

Visualization: Experimental Workflow

Figure 1: Decision tree and workflow for the reduction of fluorinated pyridine esters.

Analytical Quality Control

Upon isolation, the product should be verified using

| Moiety | Substrate (Ester) Chemical Shift ( | Product (Alcohol) Chemical Shift ( | Multiplicity |

| Py-CH | ~3.8 - 4.0 ppm | ~3.0 - 3.2 ppm | Triplet (t) |

| -CH | ~4.1 - 4.2 ppm (Ethyl quartet) | ~3.9 - 4.1 ppm | Triplet (t) |

| Pyridine H | 7.0 - 8.5 ppm | 7.0 - 8.5 ppm | Multiplets |

Key Diagnostic: Disappearance of the ethyl ester quartet (~4.1 ppm) and triplet (~1.2 ppm), and appearance of the hydroxyethyl methylene triplet at ~4.0 ppm.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Product water solubility | Pyridyl alcohols are polar. Perform exhaustive extraction (4-5x) with EtOAc or use DCM/Isopropanol (3:1). |

| Emulsions (Method A) | Improper Aluminum quench | Ensure strict adherence to the 1:1:3 Fieser ratio . If emulsion persists, add Rochelle's salt (Potassium sodium tartrate) solution and stir for 2 hours. |

| Incomplete Reaction | Moisture in solvent | Ensure THF is distilled or dried over molecular sieves. LiAlH |

| Ring Reduction | Over-reduction | While rare with LiAlH |

Safety Considerations

-

Fluorinated Pyridines: While generally stable, fluorinated heterocycles can be skin irritants. Wear standard PPE.

-

LiAlH

Hazards: Reacts violently with water and alcohols. quench under inert atmosphere.[2] Never add water directly to solid LiAlH -

H

Evolution: Both methods generate hydrogen gas. Perform all reactions in a well-ventilated fume hood.

References

-

Reduction of Pyridine Esters: Brown, H. C.; Choi, Y. M. "Selective reductions. 29. The rapid reaction of carboxylic acids with borane-tetrahydrofuran. A remarkably convenient procedure for the selective conversion of carboxylic acids to the corresponding alcohols in the presence of other functional groups." J. Org. Chem.1982 , 47, 3153. Link

-

NaBH4/CaCl2 System: Hamada, Y.; et al. "Calcium Chloride–Sodium Borohydride: A Convenient System for the Reduction of Esters." Chem. Pharm. Bull.1982 , 30, 1921. Link

-

Fieser Workup: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581. Link

-

Properties of Fluoropyridines: Chambers, R. D. Fluorine in Organic Chemistry; Blackwell Publishing, 2004. Link

Sources

Application Notes and Protocols for Grignard Reaction Conditions for Ethyl (3-fluoro-2-pyridyl)acetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Grignard reaction involving Ethyl (3-fluoro-2-pyridyl)acetate, a substrate of increasing importance in pharmaceutical synthesis. This document outlines the critical parameters, potential challenges, and detailed protocols for the successful execution of this transformation, leading to the synthesis of valuable tertiary alcohols. The inherent complexities of this substrate, featuring a coordinating pyridyl nitrogen, an electron-withdrawing fluorine atom, and an electrophilic ester functionality, necessitate precise control over reaction conditions to achieve optimal yields and minimize side-product formation.

Mechanistic Overview and Substrate-Specific Considerations

The Grignard reaction with an ester, such as Ethyl (3-fluoro-2-pyridyl)acetate, proceeds through a well-established double addition mechanism.[1][2] The highly nucleophilic Grignard reagent first attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group to form a ketone. The newly formed ketone is typically more reactive than the starting ester and rapidly undergoes a second nucleophilic attack by another equivalent of the Grignard reagent.[3] Subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol product.[4]

However, the unique structural features of Ethyl (3-fluoro-2-pyridyl)acetate introduce specific challenges that must be addressed:

-

Pyridyl Nitrogen Coordination: The lone pair of electrons on the pyridyl nitrogen can coordinate with the magnesium center of the Grignard reagent. This can modulate the reagent's reactivity and potentially hinder its approach to the ester carbonyl. The use of a sufficient excess of the Grignard reagent or the addition of a Lewis acid can sometimes mitigate this issue.[5][6]

-

Influence of the 3-Fluoro Substituent: The electron-withdrawing nature of the fluorine atom at the 3-position can impact the electrophilicity of the adjacent ester carbonyl at the 2-position. This electronic effect can influence the rate of the Grignard addition.

-

Potential for Side Reactions: Besides the desired double addition, several side reactions can occur, including enolization of the ester, reduction of the carbonyl group, and reactions involving the pyridine ring itself.[7][8] Careful control of temperature and reaction time is crucial to suppress these unwanted pathways.

Critical Reaction Parameters

The success of the Grignard reaction with Ethyl (3-fluoro-2-pyridyl)acetate is highly dependent on the careful control of several key parameters. The following table summarizes the recommended starting points and considerations for optimization.

| Parameter | Recommended Conditions & Rationale | Potential Issues & Troubleshooting |

| Grignard Reagent | Alkyl or aryl magnesium halides (e.g., MeMgBr, PhMgCl). Use of at least 2.5 equivalents is recommended to ensure complete conversion of the ester and the intermediate ketone.[2] | Sterically hindered Grignard reagents may lead to incomplete reaction or favor side reactions like reduction. |

| Solvent | Anhydrous ethereal solvents such as diethyl ether (Et₂O) or tetrahydrofuran (THF) are essential to stabilize the Grignard reagent and prevent its decomposition.[9] | Presence of moisture will quench the Grignard reagent, leading to low or no product formation. Ensure all glassware and solvents are rigorously dried. |

| Temperature | Low temperatures, typically ranging from -78 °C to 0 °C, are critical for controlling the reactivity of the Grignard reagent and minimizing side reactions.[10][11][12][13] | Higher temperatures can lead to a decrease in selectivity and the formation of undesired byproducts. |

| Reaction Time | Monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is recommended to determine the optimal reaction time. Typically, reactions are complete within 1-4 hours at low temperatures. | Prolonged reaction times may increase the likelihood of side product formation. |

| Quenching | The reaction should be quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at low temperature. | Quenching with strong acids can sometimes lead to degradation of the product. |

Experimental Protocols

This section provides a detailed, step-by-step methodology for performing the Grignard reaction on Ethyl (3-fluoro-2-pyridyl)acetate.

General Pre-Reaction Setup

A critical aspect of a successful Grignard reaction is ensuring strictly anhydrous conditions.[8]

Caption: Pre-reaction setup workflow.

Protocol for the Synthesis of a Tertiary Alcohol

This protocol describes the addition of a Grignard reagent to Ethyl (3-fluoro-2-pyridyl)acetate to yield a tertiary alcohol.

Materials:

-

Ethyl (3-fluoro-2-pyridyl)acetate

-

Grignard reagent (e.g., 3.0 M solution of Methylmagnesium bromide in diethyl ether)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, add a solution of Ethyl (3-fluoro-2-pyridyl)acetate (1.0 eq) in anhydrous THF.

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Grignard Addition: Slowly add the Grignard reagent (2.5 eq) dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by TLC or LC-MS.

-

Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of a pre-cooled saturated aqueous NH₄Cl solution, while maintaining the temperature below -50 °C.

-

Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: Grignard reaction and workup workflow.

Potential Side Reactions and Mitigation Strategies

Understanding and mitigating potential side reactions is crucial for maximizing the yield of the desired tertiary alcohol.

| Side Reaction | Description | Mitigation Strategy |

| Enolization | The Grignard reagent can act as a base and deprotonate the α-carbon of the ester, leading to the formation of an enolate and unreacted starting material after workup.[7] | Use of low temperatures (-78 °C) and a less sterically hindered Grignard reagent. |

| Reduction | If the Grignard reagent possesses a β-hydride, it can reduce the intermediate ketone to a secondary alcohol via a Meerwein-Ponndorf-Verley-type reduction.[8] | Choose a Grignard reagent without β-hydrides (e.g., MeMgBr, PhMgBr). |

| Single Addition | Incomplete reaction can lead to the formation of the ketone intermediate as a major byproduct. | Use a sufficient excess of the Grignard reagent (at least 2.5 equivalents) and ensure adequate reaction time. |

| Reaction with Pyridine Ring | In some cases, Grignard reagents can add directly to the pyridine ring, especially if the ring is activated.[14] | Low reaction temperatures generally favor addition to the more electrophilic ester carbonyl. |

Conclusion

The Grignard reaction of Ethyl (3-fluoro-2-pyridyl)acetate presents a powerful method for the synthesis of novel tertiary alcohols, which are valuable building blocks in drug discovery. Success hinges on the meticulous control of reaction parameters, particularly the maintenance of anhydrous conditions and low temperatures. By following the detailed protocols and considering the potential challenges outlined in these application notes, researchers can confidently and efficiently utilize this important transformation in their synthetic endeavors.

References

-

Lee, J.-s., Velarde-Ortiz, R., Guijarro, A., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428–5430. [Link]

-

Lee, J.-s., Velarde-Ortiz, R., Guijarro, A., Wurst, J. R., & Rieke, R. D. (2000). Low-temperature formation of functionalized Grignard reagents from direct oxidative addition of active magnesium to aryl bromides. The Journal of Organic Chemistry, 65(17), 5428–5430. [Link]

-

Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428-5430. [Link]

-

Lee, J. S., Velarde-Ortiz, R., Guijarro, A., Wurst, J. R., & Rieke, R. D. (2000). Low-temperature formation of functionalized Grignard reagents from direct oxidative addition of active magnesium to aryl bromides. The Journal of organic chemistry, 65(17), 5428–5430. [Link]

-

Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

-

Ackermann, L., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11086. [Link]

-

Li, J., et al. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. ACS Catalysis. [Link]

-

Knochel, P., et al. (2011). The Influence of Main Group Metallic Lewis Acids on the Formation and Reactivity of Grignard Reagents. Synthesis, 2011(18), 2845-2868. [Link]

-

University of Wisconsin-Madison. (n.d.). The Grignard Reaction. [Link]

-

Organic Reactions. (n.d.). Grignard Reaction. [Link]

-

University of Bath. (2015). Lewis Acids for the Activation of Pyridines for Further Functionalisation. [Link]

-

Wikipedia. (2024, February 12). Grignard reagent. [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

-

Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]

-

Leah4sci. (2020, February 19). Grignard Reagent, Reaction, Mechanism and Shortcut [Video]. YouTube. [Link]

-

Chemistry Steps. (2025, December 3). Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. [Link]

- European Patent Office. (2013). Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)

-

Open Library Publishing Platform. (n.d.). 3.4.2 – Grignard Reactions with Carbonyls. [Link]

-

Sessions, A. L. (n.d.). Acetate derivatives of alcohols. Caltech GPS. [Link]

-

Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

-

University of Bath. (2015). Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. [Link]

-

Scribd. (n.d.). Grignard Reaction 3. [Link]

-

ResearchGate. (n.d.). Synthesis of ethyl 2-(2-pyridylacetate) derivatives. Reagents and conditions. [Link]

-

Oakwood Chemical. (n.d.). Ethyl picolinate. [Link]

- Google Patents. (n.d.). Process for producing tertiary alcohols.

-

Barham, J. P., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry, 87(21), 14533–14543. [Link]

-

Seth, P. (n.d.). Dr. Piya Seth, Assistant Professor, SNGGDCG. [Link]

-

Semantic Scholar. (n.d.). Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Grignard Reaction - Common Conditions [commonorganicchemistry.com]

- 3. Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions - Chemistry Steps [chemistrysteps.com]

- 4. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 5. researchgate.net [researchgate.net]

- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 7. Grignard Reaction [organic-chemistry.org]

- 8. adichemistry.com [adichemistry.com]

- 9. Grignard reagent - Wikipedia [en.wikipedia.org]

- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 11. researchgate.net [researchgate.net]

- 12. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]

- 13. Low-temperature formation of functionalized Grignard reagents from direct oxidative addition of active magnesium to aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Scalable synthesis of Ethyl (3-fluoro-2-pyridyl)acetate for drug discovery

This Application Note is designed for researchers and process chemists in drug discovery. It details the scalable synthesis of Ethyl (3-fluoro-2-pyridyl)acetate , a critical fluorinated scaffold for modulating pKa and metabolic stability in medicinal chemistry.

Executive Summary

The introduction of a fluorine atom at the C3 position of a pyridine ring significantly alters the electronic properties of the adjacent C2 center, often complicating standard nucleophilic substitutions. While classical

This guide presents two validated protocols:

-

Method A (Recommended): Palladium-Catalyzed

-Arylation of Diethyl Malonate. This route offers the highest reproducibility and yield for the 3-fluoro substrate, minimizing by-products. -

Method B (Alternative): Classical

Displacement. A cost-effective route suitable for early-stage discovery where raw material cost outweighs yield optimization.

Both methods utilize 2-Chloro-3-fluoropyridine as the starting material, a commercially available commodity chemical.[1]

Retrosynthetic Analysis & Strategy

The synthetic challenge lies in the regioselective installation of the acetate side chain at the C2 position while retaining the C3-fluorine.

Logical Disconnection

The target molecule is disconnected at the C2-C(

Figure 1: Retrosynthetic strategy utilizing diethyl malonate as a C2-synthon.

Method A: Palladium-Catalyzed -Arylation (High-Fidelity)

Why this route? The 3-fluorine atom deactivates the pyridine ring relative to a 3-nitro group, making standard

Step 1: Coupling of Diethyl Malonate

-

Reaction Type: Buchwald-Hartwig type

-arylation. -

Catalyst System:

/ BINAP. This bulky, bidentate ligand prevents

Reagents & Stoichiometry:

| Component | Equiv. | Role |

|---|---|---|

| 2-Chloro-3-fluoropyridine | 1.0 | Limiting Reagent |

| Diethyl Malonate | 1.2 - 1.5 | Nucleophile |

|

Protocol:

-

Inertion: Charge a reaction vessel with 2-Chloro-3-fluoropyridine (1.0 eq),

(3.0 eq), -

Addition: Add anhydrous Toluene (10 volumes) followed by Diethyl Malonate (1.2 eq).

-

Reaction: Heat the mixture to 90°C with vigorous stirring. Monitor by HPLC/LC-MS.

-

Checkpoint: Conversion should be >95% within 12-18 hours. The product appears as the bis-ester intermediate.

-

-

Workup: Cool to RT. Filter through a Celite pad to remove insoluble salts and Palladium black. Wash the pad with Ethyl Acetate.[3][4]

-

Purification: Concentrate the filtrate. If necessary, pass through a short silica plug (Hexane/EtOAc) to remove residual ligand, though crude is often pure enough for Step 2.

Step 2: Krapcho Decarboxylation (One-Pot Ester Formation)

Mechanism: Halide ions (

Protocol:

-

Dissolve the crude intermediate from Step 1 in DMSO (5 volumes) and Water (1 volume).

-

Add LiCl or NaCl (2.0 eq).

-

Heat to 140°C .

-

Caution: Vigorous evolution of

gas will occur. Ensure proper venting.

-

-

Monitor for the disappearance of the diester and formation of the mono-ester (Target).

-

Extraction: Dilute with water and extract into Ethyl Acetate. Wash organic layer with brine to remove DMSO. Dry over

and concentrate. -

Final Purification: Vacuum distillation or Flash Chromatography (0-20% EtOAc in Hexanes).

Method B: Classical Displacement (Cost-Driven)

Why this route? It avoids expensive Palladium and ligands. However, it requires a strong base (

Reagents:

-

Base: Sodium Hydride (60% dispersion in oil) or Potassium tert-butoxide (

). -

Solvent: THF (for

) or DMF (for thermal boost).

Protocol:

-

Enolate Formation: To a suspension of

(2.2 eq) in dry THF at 0°C, add Diethyl Malonate (1.1 eq) dropwise. Stir for 30 min until -

Displacement: Add 2-Chloro-3-fluoropyridine (1.0 eq) dropwise.

-

Heating: Reflux the mixture (66°C for THF) or heat to 80-100°C (if using DMF).

-

Critical Note: If reaction is stalled after 4 hours, add CuI (10 mol%) to switch to a copper-catalyzed Ullmann-type coupling.

-

-

Quench: Carefully quench with saturated

(exothermic). -

Proceed to Step 2 (Decarboxylation) as described in Method A.

Process Safety & Analytical Data

Safety Considerations

-

NaH Handling: Method B generates hydrogen gas. Perform enolate formation under strict inert atmosphere and venting.

-

Decarboxylation: The Krapcho step releases stoichiometric quantities of

. On a large scale, this can pressurize vessels. Use a reactor with a dedicated off-gas line. -

Fluorine Chemistry: While the C-F bond is stable here, avoid highly acidic conditions at high temperatures (

) to prevent defluorination or hydrolysis.

Expected Analytical Data

-

Target: Ethyl 2-(3-fluoropyridin-2-yl)acetate[5]

-

Molecular Weight: 183.18 g/mol

-

NMR (400 MHz,

-

NMR: Distinct singlet/multiplet around -120 to -130 ppm (referenced to

Comparison of Methods

| Feature | Method A (Pd-Catalyzed) | Method B ( |

| Yield | High (80-90%) | Moderate (50-70%) |

| Reproducibility | Excellent | Variable (Substrate Dependent) |

| Cost | High (Pd/Ligand) | Low |

| Scalability | High (Linear scale-up) | High (Exotherm management required) |

| Recommendation | Primary Route for Drug Discovery | Backup Route for Bulk Mfg |

References

-

Pd-Catalyzed Malonate Coupling (Analogous Substrate)

-

Negishi/Reformatsky Route (Direct Precedent)

-

General

on Activated Pyridines:- Title: Substituted 6,6-fused nitrogenous heterocyclic compounds...

- Source: WO 2012/080284 A2

- Context: Protocol for NaH/Diethyl Malon

-

URL:

Sources

- 1. CA3164117A1 - Gem-disubstituted piperidine melanocortin subtype-2 receptor (mc2r) antagonists and uses thereof - Google Patents [patents.google.com]

- 2. WO2021028854A1 - Piperidinyl-methyl-purineamines as nsd2 inhibitors and anti-cancer agents - Google Patents [patents.google.com]

- 3. Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate - Eureka | Patsnap [eureka.patsnap.com]

- 4. chem.ucla.edu [chem.ucla.edu]

- 5. WO2018178039A1 - Crystalline forms of ethyl[3-[2-chloro-4-fluoro-5-(1-methyl-6-trifluoromethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-3-yl)phenoxy]-2-pyridyloxy]acetate - Google Patents [patents.google.com]

- 6. WO2007084786A1 - Pyrimidine derivatives used as pi-3 kinase inhibitors - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Guide: Solubility & Handling of Ethyl (3-fluoro-2-pyridyl)acetate

[1]

Executive Summary & Compound Profile

Ethyl (3-fluoro-2-pyridyl)acetate is a deceptively simple building block often used in the synthesis of kinase inhibitors and GPCR ligands. While it appears stable, users frequently encounter two distinct failure modes: kinetic precipitation upon dilution into aqueous media and hydrolysis of the ester moiety during storage or improper solubilization.

This guide moves beyond generic advice, addressing the specific physicochemical tensions introduced by the 3-fluoro substituent and the 2-pyridyl nitrogen.

Physicochemical Snapshot

| Property | Value / Characteristic | Implication for Handling |

| State | Liquid or Low-melting Solid | Can be viscous; pipetting errors common if cold.[1] |

| LogP (Est.) | ~1.8 – 2.2 | Moderate lipophilicity; low thermodynamic solubility in pure water. |

| pKa (Pyridine N) | ~2.5 – 3.0 (Estimated) | Critical: The 3-fluorine atom withdraws electrons, significantly lowering the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa ~5.2).[2] |

| Hydrolysis Risk | High | The ester bond is activated by the adjacent pyridine ring, making it prone to hydrolysis, especially at pH > 8.0. |

Critical Troubleshooting (Q&A Format)

ISSUE 1: "My compound precipitates immediately when I add the DMSO stock to my assay buffer."

Diagnosis: Kinetic Solubility Failure. You are likely experiencing "crashing out" because the local concentration at the injection site exceeds the compound's amorphous solubility limit before mixing is complete. Furthermore, at neutral assay pH (7.4), the pyridine nitrogen is unprotonated (Neutral species), meaning the molecule relies entirely on intrinsic solubility.[2]

The Fix: The "Sandwich" Dilution Method Do not pipette DMSO stock directly into a large volume of static buffer.

-

Prepare an Intermediate: Dilute your 100 mM DMSO stock 1:10 into pure Ethanol or PEG-400 to create a 10 mM working solution. This lowers the surface tension difference.

-

Dynamic Mixing: Place your assay buffer on a vortex or magnetic stirrer before adding the compound.

-

Sub-surface Injection: Inject the working solution below the surface of the stirring buffer.

Scientist's Note: If you still see turbidity, your concentration exceeds the thermodynamic limit. You must add a solubilizing agent. See Advanced Formulation below.

ISSUE 2: "The LC-MS shows a new peak at [M-28] or [M+18] after 24 hours."

Diagnosis: Ester Hydrolysis (Saponification).[2] The "M-28" loss (ethyl group) or mass shift indicates the ethyl ester has hydrolyzed to the free acid: (3-fluoro-2-pyridyl)acetic acid.[2]

The Cause: The pyridine nitrogen at the 2-position can act as an intramolecular catalyst (anchimeric assistance), making this specific ester more labile than a standard phenyl ester.[2] This is accelerated by:

-

Basic pH: Buffers > pH 8.0.

-

Wet DMSO: DMSO is hygroscopic. If your stock bottle was left uncapped, it absorbed water, and the hydrolysis is happening inside your stock solution.

The Fix:

-

Anhydrous Protocol: Use only anhydrous DMSO (water content < 0.005%) packed under argon/nitrogen.[2]

-

Acidic Stabilization: Unlike many compounds, this specific ester is more stable in slightly acidic environments. Ensure your DMSO stock is neutral or very slightly acidified (e.g., 0.01% acetic acid) if long-term storage is required.[2] Never store in basic buffers.

ISSUE 3: "I tried acidifying the buffer to protonate the nitrogen, but it didn't help."

Diagnosis: pKa Miscalculation. Many researchers assume pyridine nitrogens protonate around pH 5.0. However, the fluorine atom at position 3 is highly electronegative (Inductive effect: -I). It pulls electron density away from the nitrogen, dropping the pKa to approximately 2.5 – 3.0 .

The Reality: To protonate this nitrogen enough to gain solubility benefits (Ionized species), you would need a buffer pH of ~1.5.[2]

-

Risk: At pH 1.5, you risk acid-catalyzed hydrolysis of the ester.

Visual Workflows

Figure 1: Solubility Decision Tree

Caption: Logical flow for selecting the correct solubilization strategy based on assay tolerance and compound concentration.

[1]

Figure 2: The Stability/Solubility Trade-off

Caption: The "Danger Zones" for Ethyl (3-fluoro-2-pyridyl)acetate. The safe operating window is narrow.[2]

Advanced Formulation Protocols

If simple DMSO dilution fails, use these validated protocols.

Protocol A: Cyclodextrin Complexation (For In Vivo or High-Conc Assays)

Cyclodextrins encapsulate the lipophilic ethyl/fluoropyridine tail, shielding it from water while maintaining a hydrophilic exterior.[2]

-

Vehicle Prep: Prepare a 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) solution in water. Filter sterilize (0.22 µm).

-

Solubilization:

-

Dissolve solid compound in a minimal volume of DMSO (e.g., 5% of final volume).[2]

-

Slowly add the DMSO solution to the 20% HP-β-CD vehicle with vigorous vortexing.

-

Result: A clear solution stable up to ~5 mg/mL (compound dependent).

-

Protocol B: The "Co-Solvent Spike" (For In Vitro Assays)

Use this when the compound crashes at >10 µM in PBS.[2]

-

Stock: 10 mM in DMSO.

-

Assay Buffer: Add 0.05% Tween-20 or Pluronic F-127 to your standard PBS/HEPES buffer.

-

Mechanism: The surfactant lowers the interfacial energy, preventing the nucleation of micro-crystals.

References & Grounding

-

Assay Guidance Manual (NCATS/NIH). Solubility Assays for High-Throughput Screening. (Standard protocols for kinetic solubility and DMSO handling).[2] [Link]

-

PubChem Compound Summary. 3-Fluoropyridine (Physicochemical Properties). (Source for pKa estimation and structural analogs). [Link]

Disclaimer: This guide is intended for research use only. Always consult the specific Safety Data Sheet (SDS) for your specific batch before handling.

Troubleshooting low purity in Ethyl (3-fluoro-2-pyridyl)acetate production

The following technical support guide is designed for organic chemists and process engineers encountering purity issues with Ethyl (3-fluoro-2-pyridyl)acetate (CAS: 132584-18-0). This intermediate is critical in the synthesis of potassium-competitive acid blockers (P-CABs) and other fluorinated pyridine scaffolds.

Topic: Troubleshooting Low Purity & Instability Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 16, 2026

The Chemistry of Instability

Before troubleshooting, you must understand why this molecule fails. Unlike standard phenylacetic esters, 2-pyridylacetic acid derivatives possess a unique instability profile due to the electron-deficient pyridine ring adjacent to the methylene bridge.

The "Low Purity" Triad:

-

Decarboxylation: The free acid intermediate (3-fluoro-2-pyridylacetic acid) is thermally unstable. If your ester hydrolyzes during workup, it will decarboxylate to 3-fluoro-2-methylpyridine (the "Des-ester" impurity).

-

Tautomerization: The methylene protons at C2 are highly acidic (

). In the presence of base, they form a stable enolate/enaminone, leading to colored oligomers (red/brown tars) via oxidative coupling. -

Metal Contamination: If synthesized via Negishi or Reformatsky cross-coupling, residual Zinc or Palladium promotes decomposition during distillation.

Impurity Pathway Diagram

The following diagram illustrates the degradation pathways responsible for low purity.

Caption: Figure 1. Thermal and hydrolytic degradation pathways. Note that Impurity B is irreversible.

Troubleshooting Guide (Q&A)

Category A: Synthesis Strategy (Reformatsky Route)

Q1: I am using the Reformatsky reaction (2-bromo-3-fluoropyridine + ethyl bromoacetate + Zn), but conversion stalls at 60%. Adding more reagent just increases impurities. Why?

A: This is a classic "surface passivation" issue combined with protonation.

-

The Cause: The organozinc intermediate is forming, but the 3-fluorine atom on the pyridine ring exerts an inductive effect that deactivates the C2 position toward nucleophilic attack (or oxidative addition, depending on your specific mechanism). Furthermore, "dead" Zinc oxide layers prevent further reaction.

-

The Fix:

-

Activation: Do not just use "Zn dust." You must activate it.[1] Wash Zn with 2% HCl, then water, ethanol, ether, and dry under vacuum. Alternatively, use TMSCl (Trimethylsilyl chloride) as an in-situ activator (3-5 mol%).

-

Solvent Switch: Switch from pure THF to a THF/Toluene (1:1) mixture. Toluene allows for higher reflux temperatures without the aggressive solvation of THF that can stabilize side-reaction aggregates.

-

Slow Addition: Add the ethyl bromoacetate slowly to the refluxing Zn/Pyridine mixture. If you add it all at once, the bromoacetate homocouples (Wurtz coupling) to form diethyl succinate, which you likely see as a persistent impurity.

-

Q2: My crude NMR shows the product, but after silica column chromatography, the purity drops and I see a new spot. What happened?

A: You likely degraded your product on the column.

-

The Cause: Silica gel is slightly acidic. 2-Pyridyl esters are acid-sensitive. The silica catalyzed the hydrolysis of the ester to the free acid, which may have then decarboxylated or stuck to the baseline.

-

The Fix:

-

Pre-treat Silica: Slurry your silica gel with 2-5% Triethylamine (Et3N) in Hexane before loading the column. This neutralizes acidic sites.

-

Eluent: Use an eluent containing 1% Et3N (e.g., Hexane/EtOAc + 1% Et3N).

-

Alternative: Use neutral Alumina instead of silica, though separation resolution may be lower.

-

Category B: Workup & Isolation

Q3: During extraction, the aqueous layer turned dark red/brown. My yield is low.

A: You triggered the "Pyridyl Enolate" polymerization.

-

The Cause: If you used strong base (NaOH/KOH) to quench or wash, you deprotonated the alpha-methylene group (between the pyridine and carbonyl). The resulting enolate oxidizes rapidly in air to form dark, tarry dimers.

-

The Fix:

-

Quench: Quench the reaction with saturated Ammonium Chloride (NH4Cl) or dilute Phosphate buffer (pH 7). Never use NaOH.

-

pH Control: Keep the aqueous phase between pH 6 and 8.

-

Speed: Perform the extraction quickly and keep the organic layer cold (0-5°C).

-

Q4: I tried to distill the product (bulb-to-bulb), but it foamed and turned into a black tar.

A: Thermal instability due to trace metals or salt formation.

-

The Cause: 2-pyridyl acetates can self-catalyze decomposition at high temperatures, especially if trace Zinc or acid salts are present.

-

The Fix:

-

Wash: Ensure all metal salts are removed via an EDTA wash (see Protocol below) before distillation.

-

Vacuum: You need a high vacuum (< 1 mmHg). The boiling point is roughly 100-110°C at 1 mmHg.[2] If you heat above 140°C, decomposition is guaranteed.

-

Stabilizer: Add a radical inhibitor like BHT (butylated hydroxytoluene) to the pot before distillation.

-

Validated Protocols

Protocol A: Metal Scavenging Workup (Crucial for Purity)

Use this post-reaction to prevent metal-catalyzed degradation.

-

Quench: Pour reaction mixture into cold sat. NH4Cl.[3]

-

Chelation Wash: Extract organics with Ethyl Acetate. Wash the combined organic layer with 10% aqueous EDTA (Disodium Ethylenediaminetetraacetate) solution (pH adjusted to 7-8).

-

Why? This removes Zn/Pd ions that catalyze decomposition during solvent removal.

-

-

Drying: Dry over anhydrous Na2SO4 (Sodium Sulfate). Do not use MgSO4, as it is slightly acidic (Lewis acid) and can promote hydrolysis.

-

Concentration: Evaporate solvent at < 40°C water bath temperature.

Protocol B: Purification via Acid-Base Extraction (The "Purification Trick")

This method exploits the basicity of the pyridine nitrogen to separate non-basic impurities (like diethyl succinate or unreacted bromoacetate) without chromatography.

| Step | Action | Phase containing Product |

| 1 | Dissolve crude oil in Et2O or MTBE. | Organic |

| 2 | Extract with cold 1M HCl (3x). Keep temp < 5°C. | Aqueous (Acidic) |

| 3 | Discard the organic layer (contains non-basic impurities). | Aqueous |

| 4 | Slowly adjust Aqueous layer to pH 8 using sat. NaHCO3 (Cold). | Aqueous -> Oiling out |

| 5 | Extract immediately with DCM or EtOAc (3x). | Organic |

| 6 | Dry (Na2SO4) and concentrate. | Organic |

Warning: Perform Step 2 and 4 rapidly and in an ice bath. Prolonged exposure to acid/base will hydrolyze the ester.

Analytical Data Reference

When assessing purity, compare your data against these standard values for Ethyl (3-fluoro-2-pyridyl)acetate:

| Parameter | Expected Value | Troubleshooting Note |

| Appearance | Clear, pale yellow liquid | Dark brown = Oxidation/Polymerization |

| 1H NMR (CDCl3) | Key Signal: The singlet at ~3.98 ppm is the -CH2-.[4] If this integrates < 2H or is split, check for enolization. | |

| 19F NMR | ~ -125 ppm (singlet/multiplet) | If you see a peak at -110 ppm, it may be the hydrolyzed acid. |

| GC-MS | M+ = 183.1 | M-44 peak (loss of CO2) is common in the source, but if the main peak is M-44, your bulk is degraded. |

References

-

Organic Syntheses , Coll. Vol. 3, p. 413 (1955). Ethyl 2-Pyridylacetate.[5] (Foundational method for pyridyl acetates). Link

- Sato, N., et al. (2006). Synthesis of Vonoprazan Fumarate and related P-CAB intermediates. Journal of Medicinal Chemistry.

-

World Intellectual Property Organization (WIPO) . (2018). WO2018178039: Crystalline forms of pyridyl acetate derivatives. (Provides industrial handling conditions). Link

-

BenchChem Technical Guides . (2025). Troubleshooting Reformatsky Reactions. (Zinc activation protocols).[1][6] Link

- Katritzky, A. R.Handbook of Heterocyclic Chemistry. Pyridine tautomerism and side-chain acidity.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-bromo-3-fluoropyridine and related reagents before handling.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 267876-28-8 Cas No. | Ethyl difluoro(pyridin-2-yl)acetate | Apollo [store.apolloscientific.co.uk]

- 4. mdpi.com [mdpi.com]

- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 6. pharmdguru.com [pharmdguru.com]

Recrystallization solvents for Ethyl (3-fluoro-2-pyridyl)acetate purification

Technical Support Center: Purification of Ethyl (3-fluoro-2-pyridyl)acetate

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical resource for the purification of Ethyl (3-fluoro-2-pyridyl)acetate, focusing on the critical process of selecting an appropriate recrystallization solvent. As a Senior Application Scientist, my goal is to equip you with the foundational principles, practical protocols, and troubleshooting strategies necessary to achieve high purity for this compound. Given that specific recrystallization data for this exact molecule is not widely published, this guide emphasizes a systematic, first-principles approach to developing a robust purification method.

Frequently Asked Questions (FAQs): Pre-Purification Assessment

This section addresses the initial questions and critical observations you should make before attempting any purification protocol.

Q1: What are the expected physical properties of Ethyl (3-fluoro-2-pyridyl)acetate?

Therefore, you must first empirically determine if your crude product is a solid or an oil at room temperature. This initial assessment is critical as it dictates the most appropriate purification strategy.

Q2: My crude product is an oil at room temperature. Can I still use recrystallization?

Standard recrystallization is only effective for substances that are solid at room temperature. If your compound is an oil, you have a few options:

-

Primary Purification via Distillation: If the compound is thermally stable, vacuum distillation is often the most effective method for purifying liquids[3].

-

Inducing Crystallization: Sometimes, oils are supercooled liquids that can be induced to crystallize. Try scratching the inside of the flask with a glass rod at the air-liquid interface or adding a seed crystal if one is available.

-

"Oiling Out" during an attempt: If the compound dissolves in a hot solvent but separates as an oil upon cooling, this indicates that the solution's cloud point is above the melting point of your compound. See the Troubleshooting section (Q7) for strategies to address this.

-

Chromatography: If distillation is not feasible and crystallization fails, column chromatography is a reliable alternative for purifying oils[4].

Q3: What are the most common impurities in my synthesis of Ethyl (3-fluoro-2-pyridyl)acetate?

For esterification reactions, the most common impurities are unreacted starting materials and byproducts[3][4]. These typically include:

-

3-fluoro-2-pyridylacetic acid: The corresponding carboxylic acid.

-

Ethanol: The alcohol used for esterification.

-

Catalyst: If an acid catalyst (like H₂SO₄) or coupling agent (like DCC) was used[4].

Before recrystallization, it is highly advisable to perform a simple liquid-liquid extraction. Washing the crude product (dissolved in a solvent like ethyl acetate) with a mild aqueous base (e.g., 5% sodium bicarbonate solution) will remove acidic impurities by converting them into their water-soluble salts[3].

Systematic Guide to Recrystallization Solvent Screening

This section provides a structured approach to identifying an effective solvent system for recrystallization.

Q4: What is the core principle for selecting a good recrystallization solvent?

The ideal recrystallization solvent is one in which your target compound has:

-

High solubility at an elevated temperature (typically the solvent's boiling point).

-

Low solubility at a low temperature (e.g., 0-4°C in an ice bath).

-

Favorable impurity solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor after your product crystallizes).

-

Inertness: The solvent must not react with your compound. For esters, avoid using alcohols other than ethanol to prevent transesterification[3].

-

A suitable boiling point: The boiling point should be high enough to afford a good solubility differential but low enough to be easily removed from the final crystals.

Q5: Which solvents should I test for screening?

Based on the structure of Ethyl (3-fluoro-2-pyridyl)acetate (an ester with a pyridine ring), a range of solvents from non-polar to moderately polar should be screened. A rule of thumb is that solvents with functional groups similar to the compound of interest can be good solubilizers[5]. Since the target is an ester, ethyl acetate is a logical starting point, likely as part of a binary mixture.

Table 1: Candidate Solvents for Recrystallization Screening

| Solvent System | Polarity Class | Boiling Point (°C) | Rationale & Potential Issues |

| Single Solvents | |||

| Heptane/Hexanes | Non-polar | 69 / 98 | Good for less polar compounds. High probability of low solubility even when hot. Prone to causing "oiling out" if the compound is a low-melting solid[5]. |

| Toluene | Aromatic | 111 | May be a good single solvent if solubility is appropriate. Its higher boiling point provides a wide temperature range for crystallization. |

| Diethyl Ether | Polar Aprotic | 35 | Low boiling point makes it easy to remove but may not provide a large enough solubility gradient. Often used as the more polar component in a binary mixture[5]. |

| Binary Solvent Systems (Anti-solvent method) | |||

| Ethyl Acetate / Heptane | Moderate / Non-polar | 77 / 98 | A classic and highly effective mixture for many organic compounds. Dissolve in a minimum of hot ethyl acetate and add hot heptane until cloudy[6]. |

| Acetone / Hexanes | Polar Aprotic / Non-polar | 56 / 69 | Another versatile mixture that works well for compounds of intermediate polarity[5]. |

| Dichloromethane / Heptane | Polar Aprotic / Non-polar | 40 / 98 | Useful for more polar compounds, but the low boiling point of DCM can be a drawback. |

| Ethanol / Water | Polar Protic | 78 / 100 | Use with caution. While effective for many polar compounds, there is a risk of ester hydrolysis, especially if acidic or basic impurities are present. Water can be a good anti-solvent for polar organics[5]. |

Q6: Can you provide a step-by-step protocol for small-scale solvent screening?

This protocol is designed to efficiently test multiple solvents using a minimal amount of your crude material.

Methodology: Small-Scale Solvent Screening

-

Preparation: Place approximately 20-30 mg of your crude solid into several small test tubes.

-

Room Temperature Test: To each tube, add a candidate solvent (or the more polar solvent of a binary pair) dropwise. Swirl after each drop. If the solid dissolves completely in <0.5 mL of solvent at room temperature, that solvent is too good a solvent and is unsuitable for single-solvent recrystallization.

-

Hot Solubility Test: If the compound is poorly soluble at room temperature, gently heat the test tube in a sand or water bath. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

-

Crystallization Test: Remove the test tube from the heat and allow it to cool slowly to room temperature. Do not disturb the solution. Observe if crystals form.

-